3-Benzylphenol
Overview
Description
Synthesis Analysis
The synthesis of 3-Benzylphenol-related compounds often involves cross-coupling and annulation reactions. For instance, a method for the controllable synthesis of 3-aryl-benzomorpholine and 2-aryl-benzomorpholine via cross-coupling/annulation between electron-rich 2-aminophenols and 4-vinylphenols has been developed, with molecular oxygen used as the terminal oxidant (Dong et al., 2020). Additionally, the selective synthesis of phenols from aryl/heteroaryl halides showcases the versatility of palladium-catalyzed reactions in producing phenolic structures (Anderson et al., 2006).
Molecular Structure Analysis
X-ray crystal structure analysis and density functional theory (DFT) calculations have been used to determine the molecular structure of phenolic compounds, revealing the importance of intermolecular interactions such as hydrogen bonding and π-π interactions in determining their solid-state structure (Mudsainiyan & Jassal, 2016).
Chemical Reactions and Properties
The reaction pathways of phenolic compounds are complex, often involving multiple steps such as nitration, reduction, and hydrolysis. The optimization of these processes can significantly enhance the yield and purity of the desired products, demonstrating the intricate balance between reaction conditions and product formation (Zhang Zhi-hai, 2010).
Physical Properties Analysis
The physical properties of benzylphenols, such as melting points and solubility, are influenced by their molecular structure. Intermolecular interactions, including hydrogen bonding, play a crucial role in defining these properties, which are essential for their application in various chemical processes (Mudsainiyan & Jassal, 2016).
Chemical Properties Analysis
Benzylphenols undergo a range of chemical reactions, including electrophilic substitutions, coupling reactions, and cyclization, highlighting their reactivity and potential for synthesis of complex molecular architectures (Anderson et al., 2006). Their chemical properties are essential for the design of novel compounds with desired functionalities.
Scientific Research Applications
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Microbicides Production
- Summary of Application : 3-Benzylphenol can be produced by heating benzyl chloride in excess phenol . This compound can then be used to produce the corresponding chloro-benzylphenols by adding SO2Cl2 . These compounds are effective microbicides .
- Methods of Application : The production involves heating benzyl chloride in excess phenol. The resulting 3-Benzylphenol can then be chlorinated by adding SO2Cl2 .
- Results or Outcomes : The outcome of this process is the production of effective microbicides .
- Antitubercular Agents
- Summary of Application : 3-Benzylphenol derivatives, specifically (3-benzyl-5-hydroxyphenyl)carbamates, have been found to exert good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains .
- Methods of Application : A series of 3-amino-5-benzylphenol derivatives were designed and synthesized .
- Results or Outcomes : The privileged compounds showed moderate cytotoxicity against cell line A549. One of the compounds also exhibited potent in vivo inhibitory activity on a mouse infection model via oral administration .
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Antioxidants
- Summary of Application : Polyphenols, including 3-Benzylphenol, have been used in treatment for some health disorders due to their diverse health promoting properties .
- Methods of Application : These compounds can reduce the impacts of oxidation on the human body, prevent the organs and cell structure against deterioration and protect their functional integrity .
- Results or Outcomes : The health promoting abilities are attributed to their high bioactivity imparting them high antioxidative .
Safety And Hazards
properties
IUPAC Name |
3-benzylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFDELMIGLPLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176818 | |
Record name | 3-Benzylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylphenol | |
CAS RN |
22272-48-6 | |
Record name | 3-Benzylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022272486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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